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Compound of Interest

Compound Name: 5-Bromo-4-methylpyrimidin-2-ol

Cat. No.: B1290279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-4-methylpyrimidin-2-ol is a halogenated pyrimidine derivative. The pyrimidine

scaffold is a core structure in many biologically active compounds, including several approved

drugs, due to its ability to mimic the purine bases of DNA and RNA. The presence of a bromine

atom and a methyl group on the pyrimidine ring of 5-Bromo-4-methylpyrimidin-2-ol suggests

its potential for diverse biological activities, making it a compound of interest for further

investigation in medicinal chemistry and drug discovery. This technical guide provides a

comprehensive overview of its chemical identifiers, and discusses general methodologies for its

synthesis, characterization, and biological evaluation.

Chemical Identifiers and Tautomerism
5-Bromo-4-methylpyrimidin-2-ol exists in tautomeric equilibrium with other forms, most

notably 5-bromo-4-methyl-1H-pyrimidin-2-one and 5-bromo-2-methylpyrimidin-4-ol. This is a

crucial consideration for its synthesis, characterization, and biological testing, as the observed

properties may reflect a mixture of these tautomers. Different databases and suppliers may use

varying nomenclature for this compound.

Below is a summary of the key identifiers for 5-Bromo-4-methylpyrimidin-2-ol and its

common tautomers.
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Identifier
5-Bromo-4-
methylpyrimidin-2-
ol

5-bromo-4-methyl-
1H-pyrimidin-2-one
/ 5-Bromo-4-
methylpyrimidin-
2(1H)-one

5-bromo-2-
methylpyrimidin-4-
ol / 5-bromo-2-
methyl-4(1H)-
pyrimidinone

CAS Number Not available 69849-34-9 1676-57-9[1][2][3][4]

Molecular Formula C5H5BrN2O C5H5BrN2O C5H5BrN2O

Molecular Weight 189.01 g/mol 189.01 g/mol 189.01 g/mol

IUPAC Name
5-Bromo-4-

methylpyrimidin-2-ol

5-bromo-4-methyl-1H-

pyrimidin-2-one

5-bromo-2-methyl-4-

hydroxypyrimidine

Canonical SMILES
CC1=C(Br)C=NC(=O)

N1

CC1=C(Br)C=NC(=O)

N1

CC1=NC=C(Br)C(=O)

N1

PubChem CID Not available Not available 13463837

General Experimental Protocols
While specific experimental protocols for 5-Bromo-4-methylpyrimidin-2-ol are not readily

available in the public domain, the following sections outline general methodologies that are

widely applicable for the synthesis, characterization, and biological evaluation of pyrimidine

derivatives.

Synthesis
The synthesis of substituted pyrimidines can be achieved through various well-established

chemical reactions. A common approach involves the condensation of a β-dicarbonyl

compound or its equivalent with a urea or thiourea derivative. For 5-Bromo-4-
methylpyrimidin-2-ol, a potential synthetic route could involve the cyclocondensation of a

suitably substituted 1,3-dicarbonyl compound with urea, followed by bromination.

A generalized workflow for a potential synthesis is depicted below:
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Synthetic Pathway

Starting Materials
(e.g., β-ketoester, Urea) Cyclocondensation Reaction Methylpyrimidin-2-ol Intermediate Bromination

(e.g., with NBS or Br2) 5-Bromo-4-methylpyrimidin-2-ol Purification
(e.g., Recrystallization, Chromatography)

Click to download full resolution via product page

Caption: A potential synthetic workflow for 5-Bromo-4-methylpyrimidin-2-ol.

Characterization
The structural confirmation of the synthesized compound would involve a combination of

spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for

elucidating the chemical structure, including the position of the methyl and bromo

substituents on the pyrimidine ring. The spectra would also provide insights into the

predominant tautomeric form in the solvent used for analysis.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

confirm the molecular formula by providing a highly accurate mass measurement. The

isotopic pattern of bromine (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes) would be

a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups

present, such as C=O, N-H, and C-H bonds, which can further help in confirming the

tautomeric form.

Melting Point: The melting point is a physical property that can be used to assess the purity

of the synthesized compound.

Biological Evaluation
Given the broad range of biological activities reported for pyrimidine derivatives, a number of in

vitro assays would be relevant to assess the potential of 5-Bromo-4-methylpyrimidin-2-ol.[5]
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1. Kinase Inhibition Assays:

Many pyrimidine-based compounds are known to be kinase inhibitors.[6] An in vitro kinase

assay can be performed to determine the inhibitory activity of the compound against a panel of

kinases.

A general workflow for a kinase inhibition assay is as follows:

Kinase Inhibition Assay Workflow

Test Compound
(5-Bromo-4-methylpyrimidin-2-ol)

IncubationPurified Kinase

Substrate + ATP

Detection of
Phosphorylation

Data Analysis
(IC50 determination)

Click to download full resolution via product page

Caption: General workflow for an in vitro kinase inhibition assay.

2. Cell Viability and Cytotoxicity Assays:

To assess the effect of the compound on cell viability, various assays can be employed, such

as the MTT, MTS, or XTT assays, which measure metabolic activity, or the LDH assay, which

measures membrane integrity.[7][8][9][10]

A generalized protocol for an MTT assay is outlined below:

Protocol: MTT Cell Viability Assay[9]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of 5-Bromo-4-
methylpyrimidin-2-ol and incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the

formation of formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the

formazan crystals.

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around

570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and

determine the IC50 value.

Cell Viability Assay Workflow (e.g., MTT)

Seed Cells Treat with Compound Incubate Add MTT Reagent Solubilize Formazan Measure Absorbance Calculate IC50

Click to download full resolution via product page

Caption: A typical workflow for a cell viability assay like the MTT assay.

Potential Signaling Pathways
While no specific signaling pathways have been reported for 5-Bromo-4-methylpyrimidin-2-
ol, based on the activities of other pyrimidine derivatives, it could potentially modulate various

cellular signaling pathways. For instance, if it acts as a kinase inhibitor, it could interfere with

pathways such as the PI3K/Akt, MAPK/ERK, or JAK/STAT pathways, which are frequently

dysregulated in diseases like cancer. Further research would be needed to elucidate its specific

molecular targets and mechanisms of action.
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Conclusion
5-Bromo-4-methylpyrimidin-2-ol is a chemical entity with potential for biological activity due

to its substituted pyrimidine core. This guide has provided a summary of its known identifiers,

acknowledging its tautomeric nature, and has outlined general experimental approaches for its

synthesis, characterization, and biological evaluation. The provided protocols for kinase

inhibition and cell viability assays serve as a starting point for investigating the pharmacological

profile of this and related compounds. Further empirical studies are necessary to determine the

specific biological effects and therapeutic potential of 5-Bromo-4-methylpyrimidin-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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